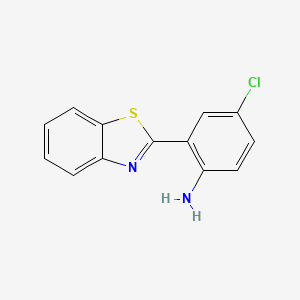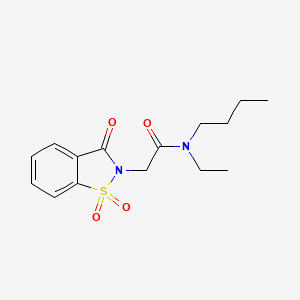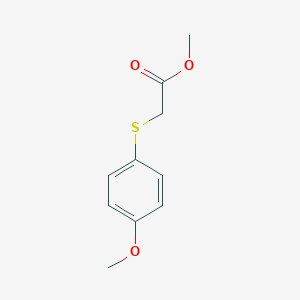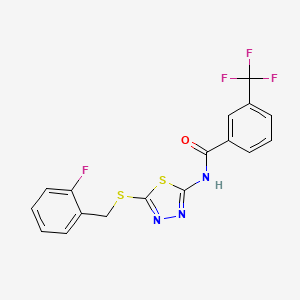
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H18BrN3O4S2 and its molecular weight is 448.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
The compound 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is related to a class of molecules that have been synthesized and evaluated for their antimicrobial properties. For instance, a study involved the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds were synthesized via a reaction involving various substituted aminoazopyrazole derivatives, which might be structurally similar to the compound . The antimicrobial activities of these sulfone derivatives were evaluated, revealing that several derivatives exhibited activity exceeding that of reference drugs. It was found that derivatives containing one sulfone group were more effective against all tested bacteria and fungi than those containing two sulfone groups (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Heterocyclic Compound Synthesis
Another relevant study focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide. The synthesis involved multiple steps, including nucleophilic substitution and cyclization reactions, which might be akin to the synthetic routes applicable to this compound. The method employed for bromination in this study was noted for its simplicity, speed, and efficiency in improving product yield and purity, which could be relevant for the synthesis of the compound of interest (Niu Wen-bo, 2011).
Novel Ionic Liquid and Catalyst Application
The development of new ionic liquids for catalysis is another area of research that may involve compounds like this compound. A study introduced a sulfonic acid functionalized pyridinium chloride as a new ionic liquid and catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction. This research demonstrates the potential use of sulfone-containing compounds as catalysts or intermediates in the synthesis of heterocyclic compounds, which could include the synthesis or catalytic applications of the compound (M. Zolfigol et al., 2015).
Synthesis of Soluble Fluorinated Polyamides
Compounds with pyridine and sulfone moieties, such as this compound, may be utilized in the synthesis of advanced materials. For example, a study involved the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the potential applications of sulfone-containing compounds in materials science. These polyamides demonstrated remarkable solubility, thermal stability, and mechanical properties, indicating the value of incorporating sulfone and pyridine groups into polymeric materials for high-performance applications (Xiao-Ling Liu et al., 2013).
Mécanisme D'action
Absorption
The compound has high gastrointestinal (GI) absorption , which suggests that it can be effectively absorbed in the digestive tract after oral administration.Distribution
The compound is not a P-gp substrate , indicating that it is not a target of P-glycoprotein, a protein that pumps foreign substances out of cells. This could potentially enhance its distribution in the body.Metabolism
The compound is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism, and the lack of inhibition suggests that the compound may have fewer drug-drug interactions. Information about the compound’s excretion is not available from the search results.Bioavailability
The compound has a bioavailability score of 0.55 , which suggests moderate bioavailability.Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBOAONHWAPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)
![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)


![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)

